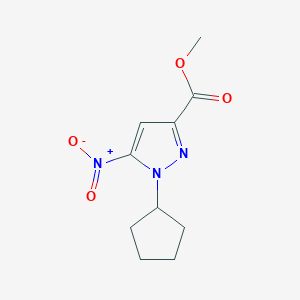![molecular formula C16H12N2O4S B12461762 3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12461762.png)
3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-{[4-(2,4-dihydroxyphényl)-1,3-thiazol-2-yl]amino}benzoïque est un composé organique complexe qui présente un cycle thiazole, un groupement acide benzoïque et un groupe dihydroxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-{[4-(2,4-dihydroxyphényl)-1,3-thiazol-2-yl]amino}benzoïque implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la condensation de la 2,4-dihydroxybenzaldéhyde avec la thiosemicarbazide pour former le cycle thiazole. Cet intermédiaire est ensuite mis à réagir avec l’acide 4-aminobenzoïque dans des conditions spécifiques pour obtenir le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté, éventuellement en utilisant des réacteurs à écoulement continu ou d’autres techniques avancées.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-{[4-(2,4-dihydroxyphényl)-1,3-thiazol-2-yl]amino}benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe dihydroxyphényle peut être oxydé pour former des quinones.
Réduction : Le groupe nitro, s’il est présent, peut être réduit en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrogénation catalytique peuvent être utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d’aluminium ou le chlorure de fer(III).
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe dihydroxyphényle produirait des quinones, tandis que la réduction d’un groupe nitro produirait une amine.
Applications De Recherche Scientifique
L’acide 3-{[4-(2,4-dihydroxyphényl)-1,3-thiazol-2-yl]amino}benzoïque a plusieurs applications en recherche scientifique :
Mécanisme D'action
Le mécanisme d’action de l’acide 3-{[4-(2,4-dihydroxyphényl)-1,3-thiazol-2-yl]amino}benzoïque implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le groupe dihydroxyphényle peut participer à des réactions redox, influençant les voies de stress oxydatif cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-amino-3-(3,4-dihydroxyphényl)propanoïque (DOPA) : Partage le groupe dihydroxyphényle et est un précurseur des neurotransmetteurs.
Dérivés de la coumarine : Connus pour leurs activités biologiques et leurs similitudes structurelles.
Dérivés du benzothiazole : Similaires en structure et utilisés dans diverses applications médicinales.
Unicité
L’acide 3-{[4-(2,4-dihydroxyphényl)-1,3-thiazol-2-yl]amino}benzoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C16H12N2O4S |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
3-[[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-11-4-5-12(14(20)7-11)13-8-23-16(18-13)17-10-3-1-2-9(6-10)15(21)22/h1-8,19-20H,(H,17,18)(H,21,22) |
Clé InChI |
OSICASGPBKFBQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12461683.png)
![N6-ethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12461687.png)


![2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12461702.png)

![4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12461708.png)
![N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12461714.png)
![(5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12461720.png)
![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461730.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461738.png)

![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)
